molecular formula C12H11BrN2O2S B12638935 Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate

Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate

Cat. No.: B12638935
M. Wt: 327.20 g/mol
InChI Key: VHVNFCZHFWGVJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate typically involves the bromination of a precursor thiazole compound. One common method includes the reaction of ethyl 2-(4-pyridyl)thiazole-5-carboxylate with bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl thiazole derivative .

Mechanism of Action

The mechanism of action of Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The thiazole ring also contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate is unique due to the presence of both a bromomethyl group and a pyridyl group on the thiazole ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds .

Properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.20 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H11BrN2O2S/c1-2-17-12(16)10-9(7-13)15-11(18-10)8-3-5-14-6-4-8/h3-6H,2,7H2,1H3

InChI Key

VHVNFCZHFWGVJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)CBr

Origin of Product

United States

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